BRL-15572

Catalog No.
S617928
CAS No.
734517-40-9
M.F
C25H27ClN2O
M. Wt
406.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BRL-15572

CAS Number

734517-40-9

Product Name

BRL-15572

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol

Molecular Formula

C25H27ClN2O

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2

InChI Key

QJHCTHPYUOXOGM-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol, BRL 15572, BRL-15572

Canonical SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol is an N-alkylpiperazine that is 1-(3-chlorophenyl)piperazine carrying a 3,3-diphenyl-2-hydroxyprop-1-yl group at position 4. A selective h5-HT1D antagonist, displaying 60-fold selectivity over h5-HT1B, and exhibiting little or no affinity for a range of other receptor types. It has a role as a serotonergic antagonist and a geroprotector. It is a N-alkylpiperazine, a N-arylpiperazine, a secondary alcohol and a member of monochlorobenzenes. It is a conjugate base of a 4-(3-chlorophenyl)-1-(2-hydroxy-3,3-diphenylpropyl)piperazin-1-ium(1+).

Substituting BRL-15572 with a non-selective antagonist like methiothepin, or assuming functional equivalence with a 5-HT1B-selective tool like SB-216641, is a primary cause of non-reproducible data. The human 5-HT1B and 5-HT1D receptors share high sequence homology and similar affinity for many older ligands, making it impossible to attribute functional effects to a specific subtype without selective tools. Using BRL-15572 allows for the specific blockade of 5-HT1D receptor-mediated responses, a level of precision that broad-spectrum antagonists cannot provide. This selectivity is not an academic detail; it is a prerequisite for generating valid, publishable conclusions about 5-HT1D-specific pathways.

High-Affinity Binding with ~60-Fold Selectivity for 5-HT1D Over 5-HT1B Receptors

In radioligand binding assays using cloned human receptors, BRL-15572 demonstrates a high affinity for the 5-HT1D subtype with a pKi of 7.9. Crucially, its affinity for the highly similar 5-HT1B receptor is significantly lower, with a pKi of 6.1. This represents an approximately 63-fold selectivity for the target 5-HT1D receptor. In contrast, the comparator compound SB-216641 shows the reverse profile, with a pKi of 8.2 at 5-HT1B versus 6.7 at 5-HT1D, confirming their utility as complementary tools for subtype discrimination.

Evidence DimensionReceptor Binding Affinity (pKi)
Target Compound DatapKi = 7.9 (at h5-HT1D)
Comparator Or BaselinepKi = 6.1 (at h5-HT1B)
Quantified Difference~63-fold higher affinity for 5-HT1D vs. 5-HT1B
ConditionsRadioligand binding assays with membranes from CHO cells expressing cloned human 5-HT1D or 5-HT1B receptors.

This quantitative selectivity is the primary reason to procure BRL-15572 for reliably isolating 5-HT1D receptor function without confounding activity at the 5-HT1B subtype.

Demonstrated Functional Antagonism in Native Human Tissue

BRL-15572 acts as a functional antagonist at native human 5-HT1D receptors. In electrically stimulated human atrial appendages, 5-HT inhibits tritium overflow via 5-HT1D heteroreceptors. This 5-HT-induced inhibition was antagonized by BRL-15572 (300 nM). Importantly, BRL-15572 applied alone had no effect on tritium overflow, confirming its status as a silent antagonist in this system. The selective 5-HT1B antagonist SB-216641 (30 nM) was ineffective at blocking this response, demonstrating the functional selectivity of BRL-15572 in a native tissue preparation.

Evidence DimensionAntagonism of 5-HT-induced inhibition of neurotransmitter release
Target Compound DataEffectively antagonized 5-HT-induced inhibition of tritium overflow.
Comparator Or BaselineSB-216641 (selective 5-HT1B antagonist) did not antagonize the effect.
Quantified DifferenceQualitative functional differentiation (BRL-15572 blocks, SB-216641 does not).
ConditionsElectrically stimulated human atrial appendage slices, measuring tritium overflow.

This confirms the compound's antagonist activity and subtype selectivity in a complex, translationally relevant human tissue model, justifying its use in functional and physiological experiments.

Characterized Affinity Profile at Other Serotonergic Receptors for Assay Design

While BRL-15572 is highly selective against the 5-HT1B receptor, for rigorous experimental design it is important to note its high affinity for 5-HT1A (pKi = 7.7) and 5-HT2B (pKi = 7.4) receptors. Its affinity for these receptors is only 2- to 3-fold lower than for its primary 5-HT1D target. In contrast, it displays significantly lower affinity for other subtypes, including 5-HT2A (pKi = 5.7) and 5-HT2C (pKi = 6.2). This profile allows researchers to select appropriate concentrations to maximize 5-HT1D antagonism while minimizing potential off-target effects, or to implement appropriate controls in systems where 5-HT1A or 5-HT2B receptors are present.

Evidence DimensionOff-Target Receptor Binding Affinity (pKi)
Target Compound DatapKi = 7.9 (h5-HT1D)
Comparator Or BaselinepKi = 7.7 (h5-HT1A); pKi = 7.4 (h5-HT2B); pKi < 6.2 for other 5-HT subtypes.
Quantified Difference~2-fold selectivity over 5-HT1A; ~3-fold selectivity over 5-HT2B.
ConditionsRadioligand binding assays with membranes from cells expressing cloned human 5-HT receptors.

This provides critical data for dose selection and experimental design, enabling researchers to avoid misleading results and enhance the reproducibility of their findings.

Definitive Pharmacological Discrimination of 5-HT1D vs. 5-HT1B Receptor Functions

For studies requiring the unambiguous separation of 5-HT1B and 5-HT1D-mediated effects. The ~60-fold binding selectivity of BRL-15572 for the 5-HT1D receptor makes it the appropriate tool for selectively blocking this target, especially when used in parallel with a 5-HT1B-selective antagonist like SB-216641.

Investigating 5-HT1D-Mediated Regulation of Neurotransmitter Release

Where the research goal is to probe the role of presynaptic 5-HT1D heteroreceptors in modulating the release of other neurotransmitters, such as glutamate or noradrenaline. The demonstrated functional antagonism of BRL-15572 in native human tissue provides a strong basis for its use in synaptosome preparations, brain slices, or in vivo microdialysis studies.

Probing the Role of 5-HT1D Receptors in Craniovascular and Neuronal Systems

For research into the physiological functions of 5-HT1D receptors in systems such as the trigeminal nerve pathway or cerebral vasculature, relevant to migraine models. BRL-15572 allows for the specific antagonism of 5-HT1D receptors to help elucidate their contribution to neuronal inhibition or vascular tone, separate from the effects of 5-HT1B activation.

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

406.1811912 Da

Monoisotopic Mass

406.1811912 Da

Heavy Atom Count

29

UNII

LY8CZE6XUD

Other CAS

734517-40-9

Wikipedia

BRL-15572

Dates

Last modified: 08-15-2023

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